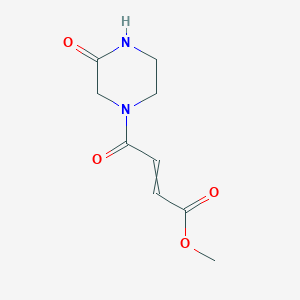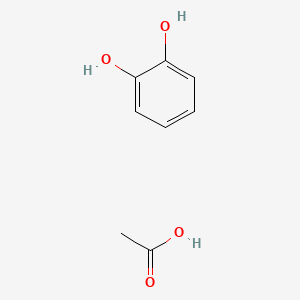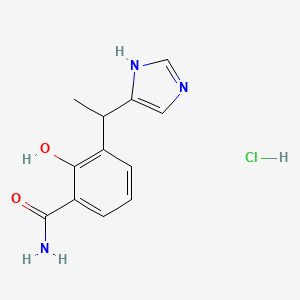![molecular formula C8H16BrO5PS B14275695 Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate CAS No. 138000-14-3](/img/structure/B14275695.png)
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate is an organic compound with the molecular formula C8H16BrO5P. This compound is known for its unique structure, which includes a bromoacetate group and a diethoxyphosphoryl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process may include continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate or primary amines, typically under mild conditions.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetates and phosphorothioates.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: Products include sulfoxides and sulfones.
Applications De Recherche Scientifique
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate involves its ability to act as an alkylating agent. The bromo group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This property makes it useful in studying enzyme mechanisms and developing inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the diethoxyphosphoryl group.
Diethyl phosphorochloridothioate: Contains the phosphorothioate group but lacks the bromoacetate moiety.
Ethyl 2-bromo-2-(diethoxyphosphoryl)acetate: A closely related compound with similar reactivity.
Uniqueness
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate is unique due to its combination of bromoacetate and diethoxyphosphoryl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various research and industrial applications .
Propriétés
Numéro CAS |
138000-14-3 |
|---|---|
Formule moléculaire |
C8H16BrO5PS |
Poids moléculaire |
335.15 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-diethoxyphosphorylsulfanylacetate |
InChI |
InChI=1S/C8H16BrO5PS/c1-4-12-8(10)7(9)16-15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
PVYKBPISKHZWPW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(SP(=O)(OCC)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)


![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)

